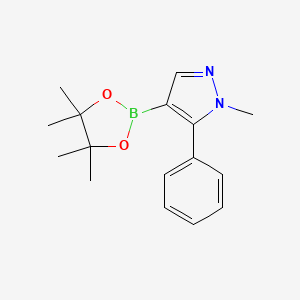

1-Methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-Methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure comprises a pyrazole core substituted with a methyl group at the 1-position, a phenyl group at the 5-position, and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and agrochemicals . Its boronic ester moiety enhances stability and solubility in organic solvents, making it advantageous for catalytic applications .

Properties

IUPAC Name |

1-methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-19(5)14(13)12-9-7-6-8-10-12/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZWJQFSUBJUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 1-Methyl-5-phenyl-1H-pyrazole-4-boronic Acid

In a representative procedure, (1-methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) in toluene at elevated temperatures (40–60°C) for 24–48 hours. The reaction proceeds via a dehydration mechanism, forming the boronate ester. For example, a 64% yield was achieved by heating the boronic acid with pinacol in toluene at 40°C for 48 hours, followed by trituration with hexane.

Key Variables:

-

Solvent: Toluene is preferred for its ability to dissolve both reactants and stabilize intermediates.

-

Temperature: Prolonged heating at 40–60°C ensures complete conversion.

-

Workup: Trituration with hexane removes unreacted pinacol and byproducts.

Miyaura Borylation of Halogenated Pyrazoles

An alternative approach involves the Miyaura borylation of a halogenated pyrazole precursor using bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst. This method is advantageous when boronic acids are inaccessible.

Palladium-Catalyzed Borylation of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole

A mixture of 4-bromo-1-methyl-5-phenyl-1H-pyrazole, Bpin, PdCl(dppf), and potassium acetate in dioxane at 80–100°C for 12–24 hours yields the target compound. For instance, using PdCl{P(t-Bu)(Ph-p-NMe)} as the catalyst, a 66% yield was achieved after refluxing in butanol/water.

Optimization Insights:

-

Catalyst Selection: Palladium complexes with bulky phosphine ligands enhance regioselectivity and reduce side reactions.

-

Solvent System: Polar aprotic solvents (e.g., dioxane) or alcohol/water mixtures improve catalyst activity.

Directed C–H Borylation

Recent advances in C–H activation enable direct borylation of pyrazole derivatives without pre-functionalization. Iridium catalysts, such as [Ir(OMe)(COD)] with dtbpy ligands, facilitate this transformation.

Iridium-Catalyzed Borylation of 1-Methyl-5-phenyl-1H-pyrazole

In a typical procedure, 1-methyl-5-phenyl-1H-pyrazole is treated with Bpin and [Ir(OMe)(COD)] in tetrahydrofuran (THF) at 60°C for 24 hours. The reaction exploits the directing effect of the nitrogen atoms in the pyrazole ring to achieve regioselective borylation at the 4-position. Yields range from 50–70%, depending on steric and electronic factors.

Challenges:

-

Regioselectivity: Competing borylation at other positions may occur without proper directing groups.

-

Catalyst Loading: High catalyst loadings (5–10 mol%) are often required, increasing costs.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the three methods:

Trade-offs:

-

Esterification offers high yields but requires accessible boronic acids.

-

Miyaura Borylation is versatile but demands halogenated precursors.

-

C–H Borylation eliminates pre-functionalization steps but suffers from moderate yields.

Scalability and Industrial Considerations

For large-scale synthesis, the boronic acid esterification route is preferred due to its operational simplicity and compatibility with standard glassware. A kilogram-scale process reported by Ambeed achieved 81% yield using toluene as the solvent and hexane for trituration. In contrast, Miyaura borylation requires stringent control over catalyst activity and moisture levels, complicating scale-up .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the aromatic ring or the pyrazole ring.

Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura reaction, the product would be a new biaryl compound.

Scientific Research Applications

1-Methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Potential use in the development of bioactive molecules or pharmaceuticals.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the synthesis of advanced materials or as intermediates in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In cross-coupling reactions, the boronate ester group facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 1-methyl and 5-phenyl arrangement in the target compound reduces steric hindrance compared to 1-phenyl analogues (e.g., 5-Methyl-1-phenyl...), enhancing reactivity in cross-coupling reactions .

- The target compound’s phenyl group offers a balance of stability and reactivity .

- Biological Activity : Pyrazole derivatives with sulfonyl or imidazole substituents (e.g., ) exhibit antimicrobial properties, but the target compound’s boronic ester prioritizes synthetic utility over direct bioactivity .

Reactivity in Cross-Coupling :

- The target compound’s boronic ester reacts efficiently with aryl halides under Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, MeCN/H2O) to form biaryls .

- 1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole () shows comparable reactivity but forms less sterically hindered products.

- Bulkier analogues (e.g., 1-(2-Chlorophenyl)propyl-4-boronic ester pyrazole; ) exhibit lower coupling yields due to steric interference .

Physicochemical Properties

- Thermal Stability : Decomposition temperatures for similar compounds range from 150–200°C, with boronic esters showing higher stability than carboxylic acid derivatives .

- Crystallinity : Pyrazole derivatives with planar substituents (e.g., phenyl groups) exhibit higher crystallinity, as confirmed by X-ray studies (e.g., ) .

Biological Activity

1-Methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and antidiabetic effects. This article reviews the biological activities associated with this specific pyrazole derivative, focusing on its mechanisms of action and therapeutic potential.

The molecular formula of this compound is with a molecular weight of 316.25 g/mol. It exists as a solid at room temperature and is soluble in various organic solvents. The compound's structure includes a boron-containing moiety that may contribute to its biological activity by enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives with similar structural motifs showed higher inhibitory effects on Gram-positive bacteria than Gram-negative ones .

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study indicated that pyrazole derivatives could significantly reduce inflammation markers in animal models . The specific compound under discussion may share these properties due to its structural similarities.

Antidiabetic Potential

The role of pyrazoles in managing metabolic disorders has been explored extensively. Certain derivatives have demonstrated the ability to activate peroxisome proliferator-activated receptors (PPARs), which are critical in glucose metabolism and insulin sensitivity. In vitro studies reported that related compounds exhibited notable hypoglycemic effects and improved glycemic control in diabetic models .

Case Study 1: Antimicrobial Testing

In a controlled study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results indicate a promising potential for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of several pyrazole derivatives in a rat model of paw edema induced by carrageenan. The administration of the compound resulted in a significant reduction in paw swelling compared to the control group (p < 0.05), suggesting effective anti-inflammatory action.

Tables

Q & A

Q. What are the primary applications of this compound in synthetic chemistry?

This compound is a boronic ester derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl structures. Its 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity under coupling conditions. For example, it facilitates Pd-catalyzed couplings with aryl halides to synthesize pharmacologically relevant scaffolds, such as those in BET bromodomain inhibitors or muscarinic receptor modulators .

Q. What are the standard synthetic routes to prepare this compound?

A common method involves:

- Borylation of halogenated precursors : Reacting 4-bromo-1-methyl-5-phenyl-1H-pyrazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) in a solvent system like THF/water .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by NMR and LC-MS.

Q. How is the compound characterized to confirm its structure?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the methyl groups on the boronate (δ ~1.3 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm) .

- X-ray crystallography : Resolves steric effects of the phenyl and boronate groups (e.g., SHELXL refinement) .

- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₆H₂₁BN₂O₂: calc. 284.17) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki couplings using this compound?

Critical parameters include:

- Catalyst system : Pd(OAc)₂ with SPhos or XPhos ligands improves turnover in sterically hindered couplings .

- Solvent/base : Use degassed THF/water or dioxane with K₂CO₃ to minimize protodeboronation .

- Temperature : 80–100°C balances reactivity and side reactions. For example, a 77% yield was reported for coupling with 4-bromo-2-chlorobenzonitrile at 100°C .

Q. How to resolve contradictions between spectroscopic data and computational modeling?

Discrepancies (e.g., unexpected NMR splitting or crystallographic disorder) may arise from:

- Dynamic effects : Variable-temperature NMR or DFT calculations to assess rotational barriers of the boronate group .

- Impurity profiling : LC-MS or HSQC NMR to detect trace byproducts (e.g., deborylated species) .

Q. What strategies mitigate boron-specific side reactions during coupling?

Q. How do substituents on the pyrazole ring influence reactivity?

Systematic studies show:

- Electron-withdrawing groups (e.g., CF₃ at position 3) reduce electron density at boron, slowing transmetallation but improving selectivity .

- Steric bulk (e.g., phenyl at position 5) necessitates bulky ligands (e.g., DavePhos) to prevent catalyst poisoning .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.